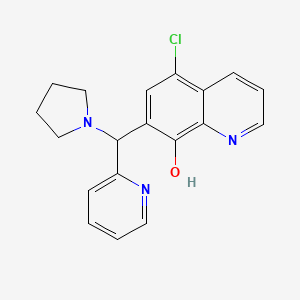
5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to C2 often involves the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of C2 can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of C2 can be analyzed using various techniques. For example, the melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Synthesis and Evaluation
5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol and related quinolines are often synthesized as intermediates in the preparation of compounds with potential biological activity. The synthesis involves cyclization reactions and further functionalization to yield N-functionalized aminoquinolines. These synthesized compounds are evaluated for their biological activities, such as antiplasmodial and antifungal activities. Some compounds have demonstrated moderate micromolar potency against the malaria parasite Plasmodium falciparum strains and also exhibited antifungal activities against organisms like Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).
Metal Complex Synthesis
This compound based ligands are utilized in the synthesis of various metal complexes. These complexes are formed by reacting the quinoline-based ligands with transition metal salts. The structures of these complexes are characterized using several techniques, and their reactivity is assessed through preliminary studies. These compounds find applications in catalysis and other chemical reactions, demonstrating the versatility of quinoline derivatives in coordination chemistry (Bortoluzzi et al., 2011).
Antimicrobial Activity
Quinoline derivatives, including those related to this compound, are frequently studied for their antimicrobial properties. The synthesized compounds, along with their metal complexes, undergo screening for in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. These studies are crucial for discovering new compounds with potential use in treating bacterial infections (Oza et al., 2011).
Anticorrosion Applications
Compounds structurally related to this compound are also investigated for their anticorrosion properties. Studies involve evaluating the efficacy of these compounds in preventing corrosion of metals in acidic environments. This is typically assessed using gravimetric and electrochemical techniques, and the structure-activity relationship is explored through computational methods (Faydy et al., 2020).
Antitumor Activity
Certain quinoline derivatives exhibit potent antitumor activity against various human cancer cell lines. These compounds are synthesized and screened for their cytotoxic effects. Promising compounds, upon further evaluation, can progress towards clinical trials as potential anticancer agents (Huang et al., 2013).
Mechanism of Action
Target of Action
The compound “5-Chloro-7-(pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol” contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
The mode of action of a compound is determined by its interaction with its biological target. The pyrrolidine ring in “this compound” could potentially interact with its target in a specific manner, leading to a change in the target’s function . .
Biochemical Pathways
The compound could potentially affect various biochemical pathways due to the presence of the pyrrolidine ring
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. The pyrrolidine ring in the compound could potentially influence these properties . .
properties
IUPAC Name |
5-chloro-7-[pyridin-2-yl(pyrrolidin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-15-12-14(19(24)17-13(15)6-5-9-22-17)18(23-10-3-4-11-23)16-7-1-2-8-21-16/h1-2,5-9,12,18,24H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPZJTVSRZEZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

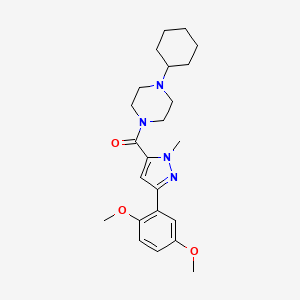
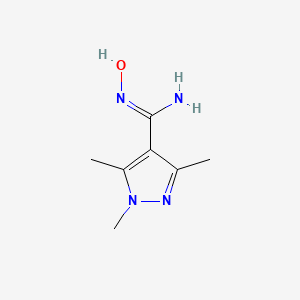
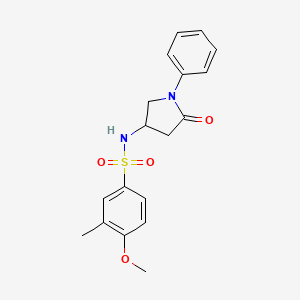
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-fluoroquinazoline](/img/structure/B2604892.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)
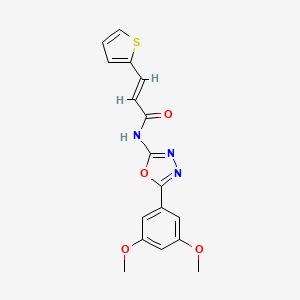
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)
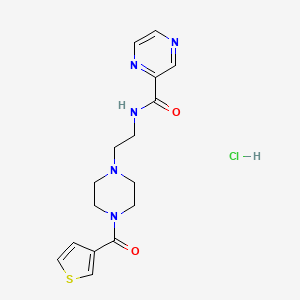
![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)
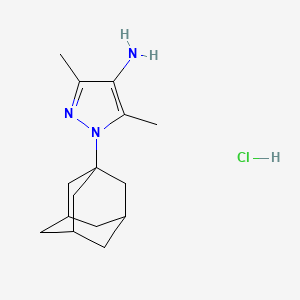

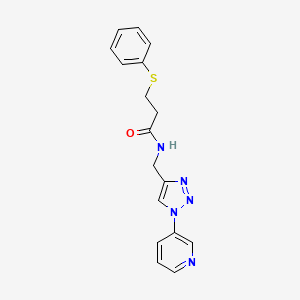

![benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2604906.png)